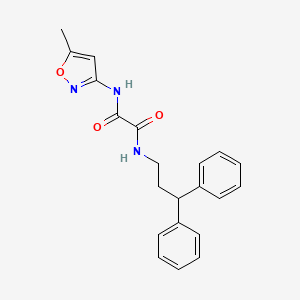

N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-14-19(24-27-15)23-21(26)20(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEFFDOEBLKUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

The 3,3-diphenylpropyl group is synthesized via a Friedel-Crafts alkylation between cinnamomitrile and benzene, as described in patent CN101575297B. This reaction proceeds under acidic conditions (e.g., AlCl₃) to yield 3,3-diphenylpropionitrile. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ | 78–85 |

| Solvent | Benzene | — |

| Temperature | 0–5°C (initial), 25°C (final) | — |

Catalytic Hydrogenation

The nitrile intermediate is reduced to 3,3-diphenylpropylamine using Raney nickel under hydrogen gas (30–50 psi) in ethanol. This step achieves >90% conversion, with the amine isolated via vacuum distillation.

Preparation of 5-Methyl-1,2-Oxazol-3-Amine

Cyclocondensation Reaction

The oxazole ring is constructed via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in aqueous ethanol. This yields 5-methyl-1,2-oxazol-3-ol, which is subsequently aminated using ammonia under high-pressure conditions (100–120°C, 24–48 hours).

Nitration and Reduction

Alternative routes involve nitration of 5-methylisoxazole at the 3-position using fuming HNO₃, followed by catalytic hydrogenation (Pd/C, H₂) to the amine. This method offers moderate yields (50–60%) but requires careful temperature control to avoid ring-opening side reactions.

Formation of the Ethanediamide Bridge

Oxalyl Chloride-Mediated Coupling

The ethanediamide bridge is formed by reacting 3,3-diphenylpropylamine and 5-methyl-1,2-oxazol-3-amine with oxalyl chloride in dichloromethane. The reaction proceeds via a two-step mechanism:

- Acylation of 3,3-Diphenylpropylamine :

$$

\text{R-NH}_2 + \text{ClCOCOCl} \rightarrow \text{R-NH-CO-COCl} + \text{HCl}

$$ - Coupling with 5-Methyl-1,2-Oxazol-3-Amine :

$$

\text{R-NH-CO-COCl} + \text{R'-NH}_2 \rightarrow \text{R-NH-CO-NH-R'} + \text{HCl}

$$

Optimized Conditions :

Carbodiimide Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate oxalic acid for amide bond formation. This one-pot reaction in dimethylformamide (DMF) achieves 70–75% yield but requires stringent moisture control.

Comparative Analysis of Methods

The table below contrasts key preparation routes:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride | High purity, fewer byproducts | Requires low temperatures | 65–72 |

| EDC Coupling | Mild conditions, one-pot synthesis | Moisture-sensitive reagents | 70–75 |

| Nitration/Reduction | Applicable to substituted oxazoles | Low yield, multiple steps | 50–60 |

Challenges and Optimization Strategies

Regioselectivity in Oxazole Synthesis

The 3-position of the oxazole ring must be selectively aminated. Directed ortho-metalation using LDA (lithium diisopropylamide) has been explored to enhance regiocontrol, though this increases complexity.

Purification of Diamide Products

Chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted amines and acylated byproducts.

Industrial-Scale Considerations

Patent KR100638171B1 highlights the use of xylene as a solvent and NaOH/KOH catalysts for large-scale reactions, enabling reflux conditions (140–150°C) with 80–85% conversion. However, solvent recovery systems are critical to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the oxazole ring or the phenyl groups.

Reduction: Reduction reactions could target the amide bond or the oxazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the oxazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use as a probe to study biological pathways or as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The oxazole ring and the amide bond could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- The target compound’s higher molecular weight and logP reflect its extended aromatic and alkyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.